molecular formula C17H19ClFN5 B11514236 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11514236
M. Wt: 347.8 g/mol
InChI Key: GONJLESEDNRFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

The synthesis of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of the triazine ring and the introduction of the substituents. One common synthetic route involves the reaction of cyanuric chloride with appropriate amines and alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclohexene moiety can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide with a similar triazine core but different substituents.

    Melamine: A triazine derivative used in the production of resins and plastics.

    Cyanuric Acid: A triazine compound used in the stabilization of chlorine in swimming pools.

The uniqueness of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C17H19ClFN5

Molecular Weight

347.8 g/mol

IUPAC Name

6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H19ClFN5/c18-15-22-16(20-11-10-12-4-2-1-3-5-12)24-17(23-15)21-14-8-6-13(19)7-9-14/h4,6-9H,1-3,5,10-11H2,(H2,20,21,22,23,24)

InChI Key

GONJLESEDNRFAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.